Acide 4-hydroxyphénylglyoxylique

Vue d'ensemble

Description

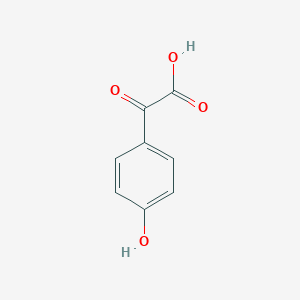

L'acide 4-hydroxyphénylglyoxylique est un composé chimique de formule moléculaire C8H6O4. Il s'agit d'un dérivé structurel de l'acide glyoxylique et est connu pour son rôle d'inhibiteur de la carnitine palmitoyltransférase 1 (CPT1) . Ce composé est également appelé par son nom IUPAC, acide (4-hydroxyphényl)(oxo)acétique .

Applications De Recherche Scientifique

4-Hydroxyphenylglyoxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its role in metabolic pathways and enzyme inhibition.

Medicine: Research has explored its potential as a therapeutic agent due to its inhibitory effects on specific enzymes.

Industry: It is utilized in the production of fine chemicals and pharmaceuticals

Analyse Biochimique

Biochemical Properties

4-Hydroxyphenylglyoxylic acid is an inhibitor of carnitine palmitoyltransferase I (CPT I) . It can be used to study sensitivity changes in CPT I of liver mitochondria and fatty acid oxidation by isolated hepatocytes .

Cellular Effects

The compound’s inhibitory effect on CPT I can influence cell function by affecting fatty acid oxidation . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 4-Hydroxyphenylglyoxylic acid exerts its effects by binding to CPT I, thereby inhibiting its activity . This inhibition can lead to changes in fatty acid oxidation, which can in turn affect gene expression and other cellular processes.

Metabolic Pathways

4-Hydroxyphenylglyoxylic acid is involved in the metabolic pathway of fatty acid oxidation, where it interacts with the enzyme CPT I

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide 4-hydroxyphénylglyoxylique peut être synthétisé par diverses réactions chimiques. Une méthode courante implique l'oxydation du 4-hydroxyphénylglyoxalate. Cette réaction nécessite généralement des catalyseurs spécifiques et des conditions contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle : Dans les milieux industriels, la production d'this compound implique souvent des processus en plusieurs étapes qui comprennent l'utilisation d'enzymes et d'autres catalyseurs pour obtenir des rendements et une pureté élevés. Les méthodes exactes peuvent varier en fonction de l'échelle et de l'application souhaitées .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 4-hydroxyphénylglyoxylique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de divers produits oxydés.

Réduction : Le composé peut être réduit pour former différents dérivés, en fonction des réactifs et des conditions utilisés.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.

Catalyseurs : Divers catalyseurs métalliques, tels que le palladium et le platine, sont utilisés pour faciliter ces réactions.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools ou d'autres dérivés réduits .

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme élément de base dans la synthèse de divers composés organiques.

Biologie : Le composé est étudié pour son rôle dans les voies métaboliques et l'inhibition enzymatique.

Médecine : La recherche a exploré son potentiel en tant qu'agent thérapeutique en raison de ses effets inhibiteurs sur des enzymes spécifiques.

Industrie : Il est utilisé dans la production de produits chimiques fins et de produits pharmaceutiques

5. Mécanisme d'action

Le principal mécanisme d'action de l'this compound implique l'inhibition de la carnitine palmitoyltransférase 1 (CPT1). Cette enzyme est essentielle pour le transport des acides gras dans les mitochondries pour l'oxydation. En inhibant la CPT1, l'this compound peut réduire l'oxydation des acides gras, ce qui a des implications pour la recherche métabolique et des applications thérapeutiques potentielles .

Composés similaires :

Acide glyoxylique : Un acide monocarboxylique 2-oxo qui sert de parent fonctionnel à l'this compound.

Acide phénylglyoxylique : Un autre dérivé de l'acide glyoxylique avec des caractéristiques structurelles similaires.

Unicité : L'this compound est unique en raison de ses effets inhibiteurs spécifiques sur la CPT1 et de son rôle dans diverses voies métaboliques. Ses caractéristiques structurelles, telles que le groupe hydroxyle sur le cycle phényle, contribuent à son comportement chimique et à ses applications distincts .

Mécanisme D'action

The primary mechanism of action of 4-hydroxyphenylglyoxylic acid involves the inhibition of carnitine palmitoyltransferase 1 (CPT1). This enzyme is crucial for the transport of fatty acids into mitochondria for oxidation. By inhibiting CPT1, 4-hydroxyphenylglyoxylic acid can reduce fatty acid oxidation, which has implications for metabolic research and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Glyoxylic Acid: A 2-oxo monocarboxylic acid that serves as a functional parent to 4-hydroxyphenylglyoxylic acid.

Phenylglyoxylic Acid: Another derivative of glyoxylic acid with similar structural features.

Uniqueness: 4-Hydroxyphenylglyoxylic acid is unique due to its specific inhibitory effects on CPT1 and its role in various metabolic pathways. Its structural features, such as the hydroxyl group on the phenyl ring, contribute to its distinct chemical behavior and applications .

Activité Biologique

4-Hydroxyphenylglyoxylic acid (4-HPGA) is a compound of significant biological interest due to its role in various biochemical processes, particularly in relation to its structural analogs and its potential therapeutic applications. This article explores the biological activity of 4-HPGA, emphasizing its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

4-HPGA is an aromatic compound characterized by the presence of a hydroxyl group and a ketone group, which influences its reactivity and biological interactions. Its molecular formula is , and it is structurally related to other phenolic compounds that exhibit various biological activities.

The biological activity of 4-HPGA can be attributed to several mechanisms:

- Inhibition of Carnitine Palmitoyltransferase I (CPT I) : Research indicates that 4-HPGA acts as an inhibitor of CPT I, an enzyme crucial for fatty acid oxidation in mitochondria. This inhibition can affect lipid metabolism and energy production in cells, potentially leading to therapeutic applications in metabolic disorders .

- Antioxidant Activity : Similar to other phenolic compounds, 4-HPGA exhibits antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Antimicrobial Properties

4-HPGA has been studied for its antimicrobial effects, particularly against Gram-positive bacteria. Its structural similarity to phenylglycine-type amino acids suggests that it may play a role in the biosynthesis of glycopeptide antibiotics, which are known for their efficacy against resistant bacterial strains .

Antioxidant Effects

The antioxidant capacity of 4-HPGA has been evaluated using various assays such as DPPH and ABTS. These studies demonstrate that 4-HPGA can effectively neutralize free radicals, contributing to its potential protective effects against oxidative damage in biological systems .

Research Findings

Several studies have investigated the biological activity of 4-HPGA:

- Inhibition Studies : A study highlighted that 4-HPGA significantly inhibits CPT I activity in liver mitochondria, suggesting its potential use in managing conditions related to fatty acid metabolism .

- Antioxidant Evaluation : In comparative studies with other polyphenols, 4-HPGA displayed notable antioxidant properties, making it a candidate for further exploration in nutraceutical applications .

- Antimicrobial Activity : The compound's effectiveness against specific bacterial strains was demonstrated, indicating its potential use in developing new antimicrobial agents .

Case Study 1: Metabolic Effects in Hepatocytes

A study involving isolated hepatocytes showed that treatment with 4-HPGA resulted in altered fatty acid oxidation rates. The findings suggest that this compound could influence metabolic pathways related to energy production and lipid metabolism .

Case Study 2: Antioxidant Potential in Cellular Models

Research assessing the antioxidant capacity of 4-HPGA on cellular models indicated a significant reduction in oxidative stress markers. This suggests potential therapeutic roles for conditions characterized by oxidative damage, such as neurodegenerative diseases .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,9H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFJZKUFXHWWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54537-30-3 (hydrochloride salt) | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40165960 | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15573-67-8 | |

| Record name | 4-Hydroxyphenylglyoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15573-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyphenyl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-hydroxyphenylglyoxylic acid formed from naturally occurring compounds?

A1: [] 4-Hydroxyphenylglyoxylic acid can be generated through the base-catalyzed oxygenolysis of 3,4′,7-trihydroxyflavone, a flavonoid found in various plants. This reaction involves the oxidative cleavage of the flavonoid's heterocyclic ring in the presence of oxygen and a base like sodium methoxide. This process also yields 2,4-dihydroxybenzoic acid and, depending on the solvent, their corresponding methyl esters. Interestingly, this reaction pathway mirrors the activity of the enzyme quercetinase, a dioxygenase that also catalyzes this type of flavonoid ring opening. []

Q2: Are there synthetic routes to produce 14C-labeled 4-hydroxyphenylglyoxylic acid?

A2: Yes, 14C-labeled 4-hydroxyphenylglyoxylic acid (specifically 3′-carboxy-4′-hydroxyphenylglyoxylic acid-1-C14) can be synthesized. [] While the specific steps are not detailed in the provided abstract, the synthesis likely involves incorporating a 14C atom at a specific position within the molecule. This labeled compound could be valuable for metabolic studies and tracing the fate of 4-hydroxyphenylglyoxylic acid in biological systems. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.